

# solubility of 2-Bromo-6-methylnicotinaldehyde in organic solvents

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Bromo-6-methylnicotinaldehyde

Cat. No.: B1284441

[Get Quote](#)

An In-depth Technical Guide to the Organic Solvent Solubility of **2-Bromo-6-methylnicotinaldehyde**

## Executive Summary

**2-Bromo-6-methylnicotinaldehyde** is a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility in these applications is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility an indispensable parameter for reaction optimization, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of **2-Bromo-6-methylnicotinaldehyde** in common organic solvents.

Authored from the perspective of a Senior Application Scientist, this document moves beyond simple data provision. It elucidates the physicochemical principles governing solubility, offers predictive insights based on molecular structure, and provides detailed, field-proven protocols for both qualitative and quantitative solubility determination. The methodologies described are designed to be self-validating, ensuring researchers can generate reliable and reproducible data.

## Introduction: The Critical Role of Solubility

**2-Bromo-6-methylnicotinaldehyde**, with the IUPAC name 2-bromo-6-methylpyridine-3-carbaldehyde, is a substituted pyridine derivative.[2] Its structure, featuring a pyridine ring, a bromine atom, a methyl group, and an aldehyde functional group, makes it a versatile

intermediate. The success of synthetic routes involving this compound—from reaction kinetics to product isolation and crystallization—hinges on the choice of an appropriate solvent system. Poor solubility can lead to low reaction yields and complex purification challenges.

In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical factor influencing bioavailability and formulation design.<sup>[3][4]</sup> Therefore, characterizing the solubility profile of **2-Bromo-6-methylnicotinaldehyde** is a foundational step in its application.

## Physicochemical Properties & Solubility Prediction

Understanding the molecular structure of **2-Bromo-6-methylnicotinaldehyde** allows for a reasoned prediction of its solubility behavior, guided by the principle of "like dissolves like".<sup>[5][6]</sup>

Known Physicochemical Properties:

- Molecular Formula:  $C_7H_6BrNO$ <sup>[7][8]</sup>
- Molecular Weight: 200.03 g/mol <sup>[7]</sup>
- Melting Point: 66 °C<sup>[1][7][8]</sup>
- Appearance: Reported as a light yellow substance.<sup>[1][8]</sup> The melting point indicates it is a solid at standard room temperature.

Structural Analysis for Solubility Prediction:

- Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and can act as a hydrogen bond acceptor. Pyridine itself is a polar, aprotic solvent that is miscible with a wide range of solvents, from water to non-polar hydrocarbons.<sup>[9][10]</sup>
- Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.
- Bromo Group (-Br): The bromine atom is electronegative, adding to the molecule's polarity.
- Methyl Group (-CH<sub>3</sub>): This is a non-polar, lipophilic group that will favor solubility in less polar solvents.

Overall Polarity: The combination of the polar pyridine ring, aldehyde, and bromo group, balanced by the non-polar methyl group and the aromatic ring, suggests that **2-Bromo-6-methylnicotinaldehyde** is a moderately polar compound. It is predicted to be insoluble in water but soluble in various organic solvents.<sup>[1][8]</sup>

## Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility based on structural analysis and general chemical principles. These are qualitative predictions intended to guide solvent selection for experimental determination.

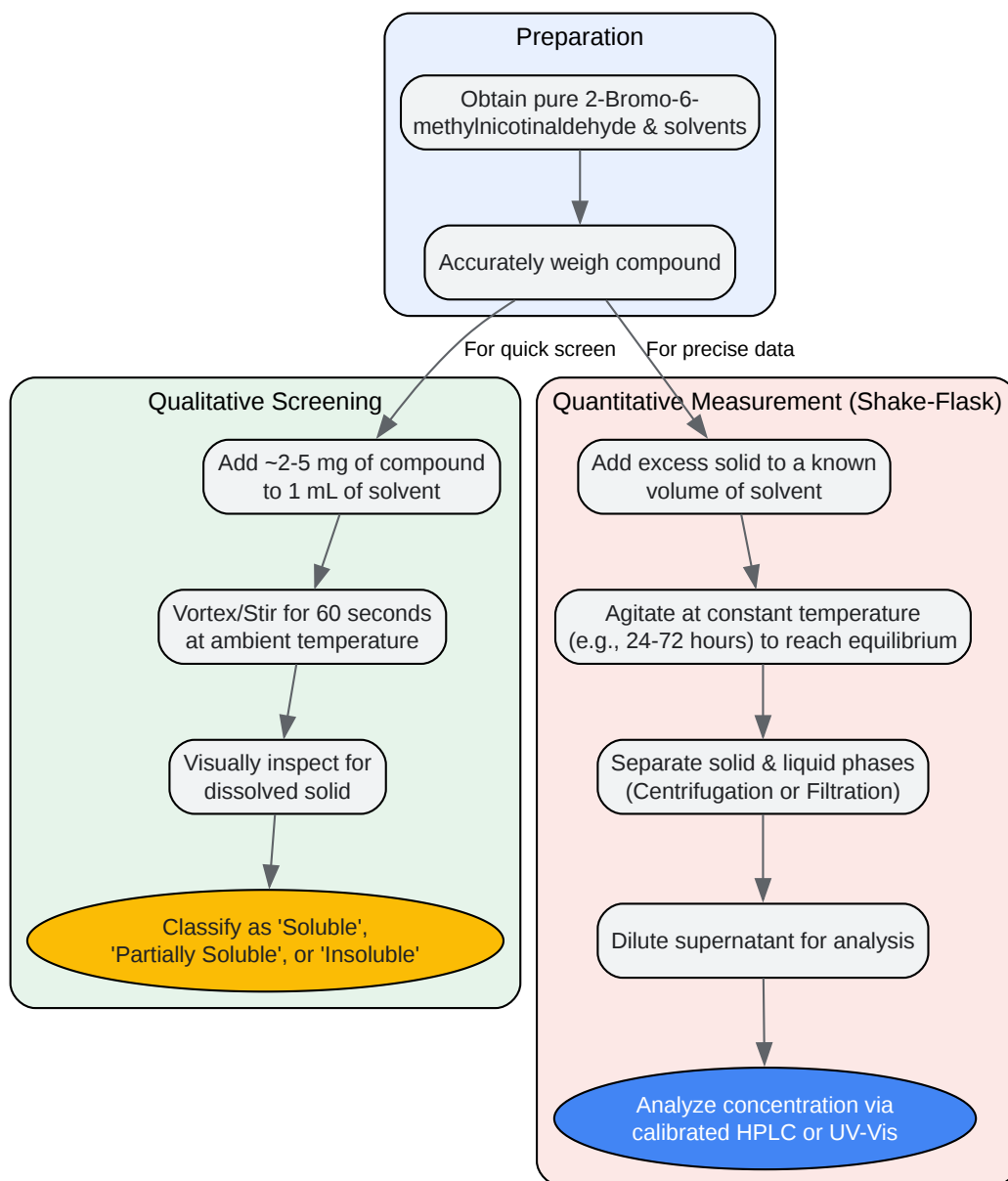
Solvent Class	Example Solvent	Polarity Index	Predicted Solubility	Rationale
Protic Polar	Methanol, Ethanol	High	High	Capable of hydrogen bonding with the pyridine nitrogen and aldehyde oxygen.
Aprotic Polar	Acetone, DMSO, DMF, Acetonitrile	High	High	Strong dipole-dipole interactions with the polar functional groups of the solute.
Moderately Polar	Ethyl Acetate, Dichloromethane (DCM)	Medium	High to Moderate	Good balance of polarity to interact with the solute's polar groups without being hindered by the non-polar regions.
Non-Polar Aromatic	Toluene	Low	Moderate to Low	Pi-stacking interactions with the pyridine ring may promote some solubility.
Non-Polar Aliphatic	Hexane, Heptane	Very Low	Very Low / Insoluble	Lacks the polarity required to overcome the solute's crystal lattice energy.

## Methodologies for Experimental Solubility Determination

Reliable solubility data is obtained through experimentation. The following protocols describe both a rapid qualitative assessment and the rigorous quantitative "gold standard" shake-flask method.<sup>[3][11]</sup>

### Diagram: Experimental Workflow for Solubility Determination

Figure 1: Workflow for Solubility Assessment

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the sequential process for determining the solubility of a compound, from initial qualitative screening to precise quantitative measurement.

## Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, preliminary assessment of solubility in various solvents.

Materials:

- **2-Bromo-6-methylnicotinaldehyde**
- Small test tubes or vials (e.g., 1.5 mL Eppendorf tubes or 13x100 mm glass tubes)
- Selection of organic solvents
- Spatula
- Vortex mixer

Procedure:

- Place approximately 2-5 mg of **2-Bromo-6-methylnicotinaldehyde** into a clean, dry test tube.<sup>[12]</sup>
- Add 1 mL of the selected solvent to the tube.
- Cap the tube and stir or vortex vigorously for 60 seconds.<sup>[5]</sup>
- Allow the tube to stand for 30 seconds and visually inspect the solution against a contrasting background.
- Observation:
  - Soluble: No solid particles are visible; the solution is clear.
  - Partially Soluble: Some solid has dissolved, but undissolved particles remain.
  - Insoluble: The solid appears unchanged.

- Record the results and repeat for each solvent of interest.

## Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

This is the benchmark method for determining the equilibrium (thermodynamic) solubility of a compound.<sup>[3]</sup><sup>[11]</sup>

Materials:

- **2-Bromo-6-methylnicotinaldehyde**
- Class A volumetric flasks and pipettes
- Scintillation vials or other sealable glass containers
- Orbital shaker with temperature control
- Centrifuge or syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE)
- Calibrated analytical balance
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

- Preparation: Add an excess amount of solid **2-Bromo-6-methylnicotinaldehyde** to a vial. "Excess" means enough solid will remain undissolved at equilibrium to be clearly visible. A starting point is ~10-20 mg per mL of solvent.
- Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.
- Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).<sup>[11]</sup>



- **Phase Separation:** After equilibration, remove the vials and let them stand to allow the solid to settle. Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:
  - **Centrifugation:** Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes).
  - **Filtration:** Carefully draw the supernatant using a syringe and pass it through a solvent-compatible syringe filter (e.g., PTFE for organic solvents) to remove any undissolved microcrystals. Crucially, do not "push" the last bit of liquid to avoid forcing solid through the filter.
- **Sample Preparation for Analysis:** Immediately take a precise aliquot of the clear supernatant (e.g., 100 µL) and dilute it with a known volume of a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical instrument.
- **Analysis:** Determine the concentration of the diluted sample using a pre-calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[\[13\]](#)
- **Calculation:** Calculate the original solubility in mg/mL or g/L, accounting for the dilution factor.

$$\text{Solubility (mg/mL)} = \text{Measured Concentration (mg/mL)} \times \text{Dilution Factor}$$

## Data Presentation and Interpretation

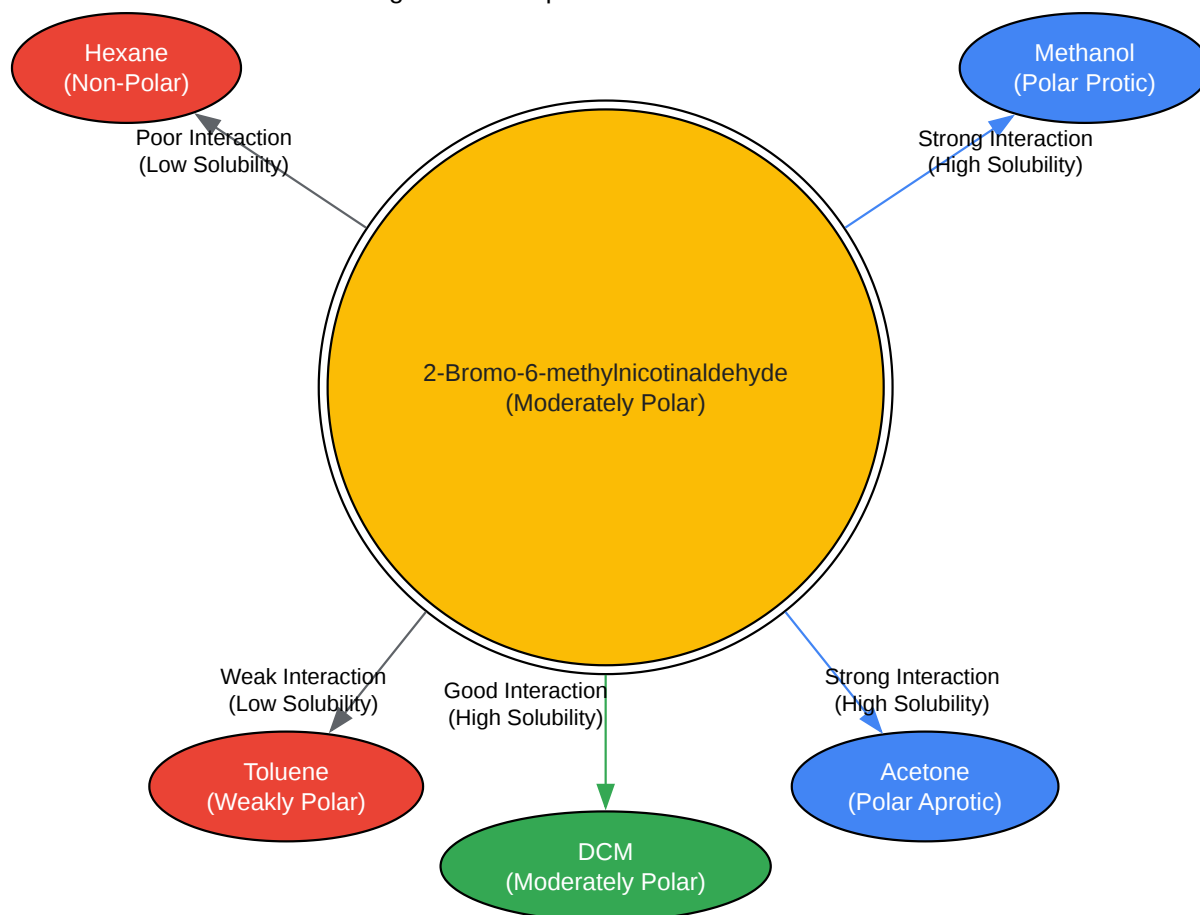
Quantitative solubility data should be presented clearly, specifying the solvent and the temperature at which the measurement was made.

## Table for Reporting Experimental Solubility Data

Solvent	Temperature (°C)	Measured Solubility (mg/mL)	Method
Dichloromethane	25	[Experimental Value]	Shake-Flask, HPLC-UV
Acetone	25	[Experimental Value]	Shake-Flask, HPLC-UV
Ethyl Acetate	25	[Experimental Value]	Shake-Flask, HPLC-UV
Methanol	25	[Experimental Value]	Shake-Flask, HPLC-UV
Acetonitrile	25	[Experimental Value]	Shake-Flask, HPLC-UV
Toluene	25	[Experimental Value]	Shake-Flask, HPLC-UV
Heptane	25	[Experimental Value]	Shake-Flask, HPLC-UV

## Diagram: Polarity and Predicted Solubility

Figure 2: Principle of 'Like Dissolves Like'



[Click to download full resolution via product page](#)

Caption: A conceptual diagram illustrating how the moderate polarity of the target compound leads to stronger interactions and thus higher predicted solubility in polar solvents compared to non-polar solvents.

## Safety Precautions

While specific toxicological data for **2-Bromo-6-methylnicotinaldehyde** is limited, related substituted pyridines are classified as irritants and potentially harmful.[14][15] Therefore, standard laboratory safety practices should be strictly followed:

- Handle the compound in a well-ventilated area or a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.<sup>[1]</sup>

## Conclusion

This guide establishes a framework for understanding and determining the solubility of **2-Bromo-6-methylnicotinaldehyde**. Based on its moderately polar structure, it is predicted to be highly soluble in polar aprotic and protic solvents such as acetone, methanol, and dichloromethane, with limited solubility in non-polar aliphatic and aromatic hydrocarbons. For definitive quantitative data, the shake-flask method coupled with a reliable analytical technique like HPLC is the recommended approach. The detailed protocols provided herein equip researchers with the necessary tools to generate high-quality, application-critical solubility data for this important synthetic intermediate.

## References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from the University of California, Los Angeles, Department of Chemistry and Biochemistry.
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Retrieved from Nature.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from United Arab Emirates University, Chemistry Department.
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Retrieved from Scribd.
- **2-Bromo-6-methylnicotinaldehyde**. (2024, April 9). ChemBK.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE.
- **2-Bromo-6-methylnicotinaldehyde**. (n.d.). SynHet.
- **2-bromo-6-methylnicotinaldehyde**. (2025, May 20). LookChem.
- Pyridine. (n.d.). Solubility of Things.
- SAFETY DATA SHEET - 6-Bromo-2-picoline. (2025, December 19). Fisher Scientific.

- SAFETY DATA SHEET - 2-Bromo-6-(bromomethyl)pyridine. (2023, November 3). Sigma-Aldrich.
- SAFETY DATA SHEET - 2-Bromo-6-(hydroxymethyl)pyridine. (2023, October 11). Fisher Scientific.
- What factors affect solubility? (2022, April 18). AAT Bioquest.
- Pyridine. (n.d.). chemeuropa.com.
- Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.
- 2-bromo-6-methyl-pyridine-3-carbaldehyde. (2024, April 9). ChemBK.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. chembk.com [chembk.com]
- 2. 2-Bromo-6-methylnicotinaldehyde [synhet.com]
- 3. researchgate.net [researchgate.net]
- 4. rheolution.com [rheolution.com]
- 5. chem.ws [chem.ws]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. chembk.com [chembk.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Pyridine [chemeuropa.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.es [fishersci.es]

- To cite this document: BenchChem. [solubility of 2-Bromo-6-methylnicotinaldehyde in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1284441#solubility-of-2-bromo-6-methylnicotinaldehyde-in-organic-solvents]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)